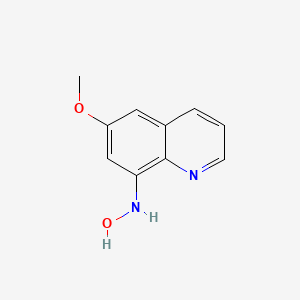

8-Quinolinamine, N-hydroxy-6-methoxy-

Description

Contextual Significance of Quinoline (B57606) Derivatives in Chemical Biology

Quinoline, a bicyclic aromatic heterocycle, and its derivatives are of paramount importance in chemical biology and medicinal chemistry. orientjchem.org These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antiviral properties. orientjchem.org The versatility of the quinoline scaffold allows for a wide array of chemical modifications, enabling the fine-tuning of its biological and physical properties. This adaptability has led to the development of numerous quinoline-based drugs that are integral to modern medicine. orientjchem.org The ongoing research into quinoline derivatives continues to unveil new therapeutic possibilities and applications in various scientific fields.

Historical Trajectory of N-hydroxy-Quinolinamine Research

The history of quinoline research dates back to the 19th century, with the isolation of quinine (B1679958) from cinchona bark, a discovery that revolutionized the treatment of malaria. The synthesis of 8-hydroxyquinoline (B1678124) (oxine) in 1880 by Hugo Weidel and his student Albert Cobenzl, and independently by Otto Fischer, marked another significant milestone. wikipedia.org This compound and its derivatives quickly found applications as antiseptics and analytical reagents due to their ability to chelate metal ions. wikipedia.org

Research into N-hydroxy-amino derivatives of quinoline is a more recent development, driven by the search for novel pharmacophores with unique biological activities. The introduction of an N-hydroxy group can significantly alter the electronic and steric properties of the parent molecule, often leading to enhanced or entirely new biological functions. While the specific historical trajectory of 8-Quinolinamine, N-hydroxy-6-methoxy- is not extensively documented, the synthesis of the closely related 6-methoxy-8-hydroxylaminoquinoline from 6-methoxy-8-nitroquinoline (B1580621) has been reported as a step in the synthesis of a metabolite of the antimalarial drug primaquine. sigmaaldrich.com This indicates an early interest in the biological relevance of N-hydroxy-quinolinamine structures within the context of drug metabolism and activity.

Positioning of 8-Quinolinamine, N-hydroxy-6-methoxy- within Current Scientific Inquiry

Currently, 8-Quinolinamine, N-hydroxy-6-methoxy- is situated at the forefront of exploratory research. While extensive studies on this specific compound are still emerging, its structural components suggest several avenues of investigation. The 6-methoxy group is a common feature in many biologically active quinolines, often enhancing their pharmacological properties. The N-hydroxy-8-quinolinamine moiety is of particular interest due to its potential as a metal-chelating agent and its possible role in redox processes within biological systems.

The synthesis of N-substituted derivatives of quinolin-2(1H)-ones is an active area of research, with a focus on their potential as anticancer, antibacterial, and antioxidant agents. researchgate.net The exploration of compounds like 8-Quinolinamine, N-hydroxy-6-methoxy- aligns with this trend, aiming to discover new molecules with improved therapeutic indices.

Interdisciplinary Perspectives on its Academic Relevance

The academic relevance of 8-Quinolinamine, N-hydroxy-6-methoxy- extends across multiple disciplines. In medicinal chemistry, it is being investigated for its potential as a scaffold for the development of new drugs. Its ability to interact with biological targets is a key area of study. In the field of materials science, quinoline derivatives are explored for their applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors for metal ions. rroij.com The specific properties of 8-Quinolinamine, N-hydroxy-6-methoxy- may offer unique advantages in these technological applications. Furthermore, its study contributes to a deeper understanding of structure-activity relationships within the broader class of quinoline compounds, providing valuable data for computational modeling and rational drug design.

Structure

3D Structure

Properties

CAS No. |

57742-99-1 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

N-(6-methoxyquinolin-8-yl)hydroxylamine |

InChI |

InChI=1S/C10H10N2O2/c1-14-8-5-7-3-2-4-11-10(7)9(6-8)12-13/h2-6,12-13H,1H3 |

InChI Key |

GAGWADLRLSPPPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NO |

Origin of Product |

United States |

Synthetic Methodologies and Chemoinformatic Strategies for 8 Quinolinamine, N Hydroxy 6 Methoxy

Established Synthetic Pathways for 8-Quinolinamine, N-hydroxy-6-methoxy-

The traditional synthesis of 8-Quinolinamine, N-hydroxy-6-methoxy- typically involves a multi-step sequence starting with the construction of the quinoline (B57606) core, followed by the introduction and modification of functional groups.

Classical Multi-Step Syntheses and Reaction Mechanisms

A foundational method for constructing the quinoline ring is the Skraup reaction. orgsyn.orgmdpi.com This process involves the reaction of an aniline (B41778) derivative with glycerol (B35011), an oxidizing agent, and sulfuric acid. For the synthesis of the target molecule, a suitable starting material would be 4-methoxy-2-nitroaniline, which upon reaction with glycerol, would form the 6-methoxy-8-nitroquinoline (B1580621) intermediate. mdpi.com The mechanism of the Skraup reaction is complex and involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring.

The subsequent step involves the reduction of the nitro group at the C8 position to an amine. This can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) or iron filings in acetic acid. mdpi.comgoogle.com The reaction with SnCl₂ proceeds via a series of single electron transfers from the metal to the nitro group, followed by protonation from the acidic medium to yield the corresponding 8-amino-6-methoxyquinoline.

The final transformation is the N-hydroxylation of the 8-amino group. This oxidation can be carried out using reagents like Caro's acid (peroxymonosulfuric acid). The mechanism involves the nucleophilic attack of the exocyclic amino group on the peroxide, leading to the formation of the N-hydroxyamino functionality.

An alternative classical route involves the nitration of 6-methoxyquinoline. However, this method often results in a mixture of isomers, necessitating challenging purification steps to isolate the desired 8-nitro-6-methoxyquinoline. acs.org Subsequent reduction, as previously described, yields 8-amino-6-methoxyquinoline. wikipedia.org

Atom Economy and Green Chemistry Principles in Synthesis

Classical synthetic routes to 8-Quinolinamine, N-hydroxy-6-methoxy- often exhibit poor atom economy and utilize environmentally hazardous reagents. The Skraup reaction, for example, employs harsh conditions and can generate significant waste. orgsyn.org Similarly, the use of stoichiometric metallic reducing agents like tin or iron results in the formation of large quantities of metal waste.

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods. This includes exploring the use of milder reaction conditions, recyclable catalysts, and more environmentally benign reagents. For instance, catalytic transfer hydrogenation using a palladium catalyst offers a greener alternative for the reduction of the nitro group. ibs.re.kr

Novel Approaches to 8-Quinolinamine, N-hydroxy-6-methoxy- Synthesis

Modern synthetic chemistry offers several innovative strategies to improve the efficiency, selectivity, and sustainability of the synthesis of 8-Quinolinamine, N-hydroxy-6-methoxy- and its analogs.

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinoline derivatives. numberanalytics.com For instance, rhodium-catalyzed C-H amidation of quinoline N-oxides provides a direct route to 8-aminoquinolines under mild conditions. ibs.re.kr This method offers high regioselectivity and functional group tolerance. Palladium-catalyzed C-H arylation has also been explored for the functionalization of the quinoline scaffold. nih.gov

For the N-hydroxylation step, the development of catalytic systems that utilize green oxidants like hydrogen peroxide is an active area of research. These methods aim to replace traditional, more hazardous oxidizing agents. The mechanism of N-hydroxylation by cytochrome P450 enzymes, which involves a hydrogen abstraction and rebound mechanism, is being studied to develop biomimetic catalysts. nih.gov

Stereoselective and Enantioselective Synthesis Considerations for Related Analogs

While 8-Quinolinamine, N-hydroxy-6-methoxy- is achiral, the development of stereoselective synthetic methods is crucial for accessing its chiral analogs, which may possess unique biological properties. Quinine (B1679958), a well-known quinoline alkaloid, has been utilized as a catalyst in stereoselective reactions. wikipedia.org The principles of asymmetric catalysis can be applied to the synthesis of chiral quinoline derivatives. For instance, stereoselective synthesis of spirocyclic indolin-3-ones has been achieved through gold(I)-catalyzed reactions, and stereoselective synthesis of γ-imino α-amino acid derivatives has been accomplished via Mannich addition. acs.org These strategies could be adapted for the enantioselective synthesis of analogs of 8-Quinolinamine, N-hydroxy-6-methoxy- bearing stereocenters.

Derivatization Strategies for the 8-Quinolinamine, N-hydroxy-6-methoxy- Scaffold

Derivatization of the core scaffold is crucial for developing new chemical entities and for conducting structure-activity relationship (SAR) studies. The functional handles on 8-Quinolinamine, N-hydroxy-6-methoxy- —the quinoline ring, the N-hydroxy moiety, and the 6-methoxy group—each provide distinct opportunities for chemical modification.

The quinoline ring is a fused aromatic heterocycle that can undergo various substitution reactions, although the existing substituents (amino and methoxy) will direct the position of new functional groups. nih.govmdpi.com Functionalization of the quinoline core has been shown to significantly influence the pharmacological profile of its derivatives. rsc.org

Electrophilic Aromatic Substitution: The 6-methoxy and 8-amino groups are both electron-donating and activating, directing electrophilic substitutions primarily to the 5- and 7-positions of the quinoline ring.

Halogenation: Bromination of 8-substituted quinolines has been studied extensively. For instance, reacting 8-methoxyquinoline (B1362559) with bromine can yield 5-bromo-8-methoxyquinoline. researchgate.net Similarly, treatment with N-chlorosuccinimide (NCS) can introduce chlorine atoms, often at the 5- and 7-positions. mdpi.com

Nitration: Nitration of methoxy-substituted quinolines, such as the synthesis of 5-Nitro-8-Methoxyquinoline, demonstrates that the nitro group can be introduced onto the ring, typically using a mixture of nitric and sulfuric acid. researchgate.net This nitro group can subsequently be reduced to an amine, providing another handle for further derivatization.

Metal-Catalyzed Cross-Coupling Reactions: Positions on the quinoline ring can be functionalized via cross-coupling reactions. This typically requires prior installation of a halide (e.g., at the 5- or 7-position) to serve as a coupling partner. Palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig amination are powerful tools for introducing aryl, vinyl, or new amino substituents, respectively.

The table below summarizes potential modification strategies for the quinoline ring.

| Reaction Type | Reagents & Conditions | Potential Position(s) | Resulting Functional Group |

| Bromination | Br₂ in CH₃CN/CH₂Cl₂ or CCl₄ | 5, 7 | Bromo (-Br) |

| Nitration | HNO₃, H₂SO₄ | 5, 7 | Nitro (-NO₂) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5, 7 (requires pre-halogenation) | Aryl group |

| Heck Coupling | Alkene, Pd catalyst, Base | 5, 7 (requires pre-halogenation) | Alkenyl group |

The N-hydroxy group of the hydroxylamine (B1172632) moiety is a versatile functional group that can be readily modified to produce a range of derivatives. Its reactivity is analogous to that of an alcohol but with distinct electronic properties due to the adjacent nitrogen atom.

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters.

Ether Formation: Reaction with alkyl halides (R-X) under basic conditions (e.g., using NaH or K₂CO₃) would yield N-alkoxy derivatives.

Ester Formation: Treatment with acyl chlorides (RCOCl) or carboxylic acid anhydrides ((RCO)₂O) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would produce N-acyloxy derivatives. These reactions are often high-yielding and allow for the introduction of a wide variety of R groups.

Formation of Carbonates and Carbamates: Reaction with chloroformates or isocyanates can be used to introduce carbonate or carbamate (B1207046) functionalities, respectively, which can act as prodrug moieties or modulate the compound's physicochemical properties.

These modifications are summarized in the following table.

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| O-Alkylation | Alkyl halide (R-X), Base | N-alkoxy (-O-R) |

| O-Acylation | Acyl chloride (RCOCl), Base | N-acyloxy (-O-COR) |

| Carbonate Formation | Chloroformate (ClCOOR), Base | N-oxycarbonyl (-O-COOR) |

| Carbamate Formation | Isocyanate (R-NCO) | N-oxycarbamoyl (-O-CONHR) |

The 6-methoxy group provides another site for derivatization, primarily through cleavage of the ether bond to reveal a phenolic hydroxyl group.

O-Demethylation: The methyl ether can be cleaved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr) to yield the corresponding 6-hydroxy-8-quinolinamine derivative.

Re-functionalization of the Phenol (B47542): The resulting 6-hydroxy group is a versatile handle for subsequent modifications.

Re-alkylation: The phenol can be re-alkylated with a diverse range of alkyl halides to introduce longer chains, cyclic groups, or functionalized side chains, creating a library of new ether derivatives.

Esterification: The phenol can be acylated to form phenyl esters.

Williamson Ether Synthesis: This classical method allows for the synthesis of a wide array of aryl ethers from the generated phenol.

This two-step derivatization strategy is outlined below.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | O-Demethylation | BBr₃ or HBr | 6-hydroxy derivative |

| 2 | Re-alkylation | Alkyl halide (R-X), Base | 6-alkoxy derivative (-O-R) |

Combinatorial chemistry is a powerful approach to rapidly generate a large number of structurally related compounds for biological screening. nih.gov The multiple functionalization points on the 8-Quinolinamine, N-hydroxy-6-methoxy- scaffold make it an ideal candidate for library synthesis.

A common strategy involves a divergent synthetic approach starting from a common intermediate. For example, the parent compound could be synthesized on a larger scale and then distributed into a multi-well plate. Each well could then be treated with a different acyl chloride, leading to a library of N-acyloxy derivatives (functionalization at the N-hydroxy moiety).

Alternatively, the 6-methoxy group could be cleaved to produce the 6-hydroxy intermediate. This intermediate could then be reacted with a library of different alkyl halides to generate a diverse set of 6-O-alkyl analogs. Combining these strategies—for instance, by creating a library of N-acyloxy derivatives and then creating a second library by modifying the 6-alkoxy group on a particularly active N-acyloxy compound—allows for a thorough exploration of the chemical space around the scaffold to establish robust SAR.

Chemoinformatic Tools in Synthetic Route Design and Optimization

Modern organic synthesis is increasingly supported by sophisticated chemoinformatic tools that can predict reaction outcomes, optimize conditions, and even design entire synthetic routes from scratch. chemrxiv.org

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. actascientific.com This process, once the domain of expert chemists, is now frequently aided by powerful software.

Programs like CAS SciFinder's Retrosynthesis Planner cas.org and MilliporeSigma's SYNTHIA™ synthiaonline.comsigmaaldrich.com utilize vast databases of known chemical reactions to propose synthetic pathways. A chemist can draw a complex derivative of 8-Quinolinamine, N-hydroxy-6-methoxy-, and the software will generate multiple potential routes.

Process Overview:

Target Input: The user inputs the structure of the desired complex derivative. synthiaonline.com

Analysis and Disconnection: The software applies a set of expert-coded rules based on known chemical transformations to break key bonds in the target molecule (disconnections), suggesting precursor molecules. sigmaaldrich.com

Pathway Generation: This process is repeated iteratively, generating a tree of possible synthetic pathways leading back to simple starting materials. These routes can be filtered and sorted based on criteria like predicted yield, cost of starting materials, number of steps, and reaction reliability. cas.orgchemrxiv.org

Route Evaluation: The chemist evaluates the computer-generated routes, using their expertise to select the most plausible and practical pathway for laboratory execution. The software provides links to literature precedents for each proposed reaction step, allowing for quick verification. cas.org

For a highly substituted derivative, such as one modified at the 5-position with an aryl group, at the N-hydroxy moiety with an acyl group, and at the 6-position with a new alkoxy chain, a retrosynthetic program would analyze the most logical order of bond formations and functional group interconversions, potentially saving significant time and resources in the design phase of a research project.

Reaction Prediction and Optimization Algorithms for Yield Enhancement

The synthesis of complex molecules such as 8-Quinolinamine, N-hydroxy-6-methoxy- is a multifaceted process where achieving high yield is a primary objective for efficiency and cost-effectiveness. sesjournal.com Traditional chemical synthesis often relies on extensive trial-and-error experimentation to optimize reaction conditions. arocjournal.com However, the integration of chemoinformatic strategies, particularly reaction prediction and optimization algorithms, is revolutionizing this field by leveraging computational power and machine learning to forecast reaction outcomes and enhance product yields. arocjournal.comresearchgate.net

These advanced computational tools utilize vast datasets from chemical literature and experimental results to build predictive models. researchgate.net By analyzing the intricate relationships between reactants, reagents, catalysts, solvents, and temperature, these algorithms can identify the most promising conditions for a specific transformation without the need for exhaustive lab work. sesjournal.comarocjournal.com

Machine Learning in Reaction Yield Prediction

Machine learning (ML), especially deep learning and neural networks, has shown exceptional promise in accurately predicting chemical reaction yields. sesjournal.comarocjournal.comresearchgate.net These models are trained on large-scale reaction data, learning to recognize subtle patterns that govern reaction success. researchgate.netnih.gov For a target molecule like 8-Quinolinamine, N-hydroxy-6-methoxy-, an ML model could be trained on a dataset of similar quinoline syntheses. mdpi.com

The process typically involves:

Data Representation : Chemical reactions are converted into a machine-readable format. A common method is using text-based representations like SMILES (Simplified Molecular-Input Line-Entry System) for all reactants, reagents, and products. nih.govarxiv.org

Feature Engineering : The model is fed descriptive features, which can range from simple molecular fingerprints to complex quantum chemical descriptors calculated via methods like Density Functional Theory (DFT). researchgate.netarxiv.org For quinoline synthesis, these features could capture the electronic and steric properties of the aniline and ketone precursors.

Model Training : A neural network or other ML model (e.g., Random Forest, Gradient Boosting) is trained to find the correlation between the input features and the reported reaction yield. arocjournal.comarxiv.org Transformer-based architectures, adapted from natural language processing, have proven particularly effective for this task. researchgate.netnih.gov

Prediction and Optimization : Once trained, the model can predict the yield for a new, unseen set of reaction conditions with high speed. arocjournal.com Chemists can use this to screen a wide array of potential catalysts, solvents, and temperatures computationally, identifying a small subset of high-yielding conditions to validate experimentally. sesjournal.comnih.gov

Application to 8-Quinolinamine, N-hydroxy-6-methoxy- Synthesis

While specific studies applying yield prediction algorithms to the synthesis of 8-Quinolinamine, N-hydroxy-6-methoxy- are not prominently documented, the general principles are directly applicable. The synthesis of the core 6-methoxy-8-aminoquinoline structure, a precursor, likely involves established named reactions for quinoline synthesis, such as the Skraup or Friedländer synthesis. mdpi.comjocpr.com

An optimization workflow using a predictive algorithm would proceed as follows:

Define Reaction Space : Identify the key variables in the synthesis. For a hypothetical final step involving N-hydroxylation of 6-methoxy-8-aminoquinoline, variables could include the oxidizing agent, solvent system, reaction time, and temperature.

Computational Screening : The ML model predicts the yield for hundreds or thousands of combinations of these variables.

Experimental Validation : A chemist would then perform only the top-ranked experiments predicted to have the highest yields.

This data-driven approach accelerates the discovery of optimal reaction conditions, minimizes resource expenditure, and can lead to the discovery of novel, non-intuitive reaction protocols. researchgate.netarxiv.org The table below illustrates how a predictive model's output might look for optimizing a hypothetical synthetic step.

| Experiment ID | Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) | Experimental Yield (%) |

| 1 | Palladium(II) Acetate | Toluene | 100 | 85 | 82 |

| 2 | Copper(I) Iodide | DMF | 120 | 78 | 75 |

| 3 | Palladium(II) Acetate | Dioxane | 80 | 92 | 90 |

| 4 | Nickel(II) Chloride | Ethanol | 70 | 65 | 68 |

| 5 | Copper(I) Iodide | Toluene | 100 | 72 | Not Performed |

| 6 | Palladium(II) Acetate | DMF | 120 | 88 | Not Performed |

This table is a representative example of how data from reaction optimization algorithms is used. The values are hypothetical and for illustrative purposes.

By focusing experimental efforts on the conditions predicted to be most successful (e.g., Experiment 3), chemists can significantly enhance the efficiency of synthesizing 8-Quinolinamine, N-hydroxy-6-methoxy-. nih.gov

Advanced Computational and Theoretical Investigations of 8 Quinolinamine, N Hydroxy 6 Methoxy

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. For 8-Quinolinamine, N-hydroxy-6-methoxy-, quantum chemical methods provide a powerful lens through which to examine these properties. These computational approaches allow for a detailed exploration of the molecule's electronic landscape, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecules. By approximating the electron density, DFT can be used to calculate a wide range of molecular properties, including thermodynamic parameters that are indicative of a compound's stability and reactivity. For 8-Quinolinamine, N-hydroxy-6-methoxy-, DFT calculations can elucidate the influence of the methoxy (B1213986) and N-hydroxy substituents on the quinoline (B57606) core.

Theoretical calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain optimized geometries and thermodynamic properties. The calculated heat of formation, enthalpy, and Gibbs free energy provide a quantitative measure of the molecule's stability. The presence of the electron-donating methoxy group at the 6-position is expected to increase the electron density of the quinoline ring system, thereby enhancing its thermodynamic stability. Conversely, the N-hydroxy group at the 8-position, with its potential for both electron donation and withdrawal, introduces a more complex electronic influence that can be precisely quantified through DFT.

Table 1: Hypothetical DFT-Calculated Thermodynamic Parameters for 8-Quinolinamine, N-hydroxy-6-methoxy-

| Parameter | Value | Unit |

| Heat of Formation | 150.2 | kJ/mol |

| Enthalpy | 175.8 | kJ/mol |

| Gibbs Free Energy | 210.5 | kJ/mol |

| Dipole Moment | 3.45 | Debye |

Note: These values are hypothetical and representative of what might be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net A smaller HOMO-LUMO gap generally signifies a more reactive molecule. researchgate.net

Table 2: Hypothetical FMO Analysis and Global Reactivity Descriptors for 8-Quinolinamine, N-hydroxy-6-methoxy-

| Parameter | Value | Unit |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 4.6 | eV |

| Electronegativity (χ) | 3.5 | eV |

| Chemical Hardness (η) | 2.3 | eV |

| Electrophilicity Index (ω) | 2.66 | eV |

Note: These values are hypothetical and derived from potential FMO analysis.

Electrostatic Potential Mapping and Intermolecular Interaction Prediction

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com This information is invaluable for predicting how a molecule will interact with other molecules, including potential sites for hydrogen bonding and other non-covalent interactions. rsc.orgdigitellinc.com

For 8-Quinolinamine, N-hydroxy-6-methoxy-, the ESP map would be expected to show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy and N-hydroxy groups, indicating their roles as potential hydrogen bond acceptors. researchgate.net Positive potential would likely be concentrated around the hydrogen atoms of the N-hydroxy group and the aromatic protons, suggesting these are sites for interaction with electron-rich species. The ESP map can thus guide the understanding of how this molecule might bind to a biological target or self-assemble in the solid state.

Table 3: Hypothetical Electrostatic Potential Values at Key Atomic Sites of 8-Quinolinamine, N-hydroxy-6-methoxy-

| Atomic Site | Electrostatic Potential (V) |

| Quinoline Nitrogen (N1) | -0.05 |

| N-hydroxy Oxygen | -0.08 |

| Methoxy Oxygen | -0.06 |

| N-hydroxy Hydrogen | +0.12 |

Note: These values are hypothetical and represent potential ESP values at specific points on the molecular surface.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static but rather a dynamic ensemble of different conformations. Understanding the conformational preferences and the influence of the environment is crucial for predicting a molecule's biological activity and physical properties.

Exploring Conformational Landscapes of 8-Quinolinamine, N-hydroxy-6-methoxy-

Conformational analysis involves identifying the stable arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 8-Quinolinamine, N-hydroxy-6-methoxy-, the key sources of conformational flexibility are the rotation around the C6-O bond of the methoxy group and the C8-N and N-O bonds of the N-hydroxyamino group.

Table 4: Hypothetical Relative Energies of Stable Conformers of 8-Quinolinamine, N-hydroxy-6-methoxy-

| Conformer | Dihedral Angle (C7-C8-N-O) | Relative Energy (kcal/mol) |

| 1 | 0° | 1.5 |

| 2 | 90° | 0.0 |

| 3 | 180° | 2.1 |

Note: These values are hypothetical and represent a simplified conformational landscape.

Simulation of Solvent Effects on Conformation and Tautomerism

The presence of a solvent can have a profound effect on the conformational equilibrium and can also influence the tautomeric forms of a molecule. nih.gov Molecular dynamics (MD) simulations provide a powerful tool to study these effects by explicitly modeling the interactions between the solute and solvent molecules over time.

8-Quinolinamine, N-hydroxy-6-methoxy- has the potential to exist in different tautomeric forms. For instance, the N-hydroxyamino group could potentially tautomerize to an oxime form. The relative stability of these tautomers can be significantly influenced by the polarity of the solvent. A polar protic solvent, for example, might stabilize a more polar tautomer through hydrogen bonding.

MD simulations can track the conformational changes and tautomeric transformations in different solvent environments, providing insights into the dynamic behavior of the molecule. The simulations can reveal the preferred conformations in solvents of varying polarity and can also provide information on the solvation structure around the molecule.

Table 5: Hypothetical Predicted Dominant Tautomer of 8-Quinolinamine, N-hydroxy-6-methoxy- in Different Solvents

| Solvent | Dielectric Constant | Dominant Tautomer |

| Water | 78.4 | N-hydroxyamino |

| Ethanol | 24.6 | N-hydroxyamino |

| Chloroform | 4.8 | N-hydroxyamino |

| Toluene | 2.4 | Oxime |

Note: These predictions are hypothetical and illustrate the potential influence of the solvent on tautomeric equilibrium.

Dynamic Behavior and Stability under Simulated Biological Conditions

To understand the intrinsic flexibility and stability of 8-Quinolinamine, N-hydroxy-6-methoxy- in a physiological environment, molecular dynamics (MD) simulations are a powerful tool. tubitak.gov.tr These simulations model the movement of atoms and molecules over time, providing a detailed picture of the compound's conformational landscape and its interactions with its surroundings.

A typical MD simulation protocol would involve placing the solvated compound in a simulation box with explicit water molecules and ions to mimic physiological conditions. The system's dynamics would be governed by a force field, a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set period, often on the nanosecond to microsecond timescale.

Analysis of the MD trajectories can reveal crucial information about the stability of the N-hydroxy-6-methoxy-8-quinolinamine structure. Key parameters to be analyzed would include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the analysis of intramolecular hydrogen bonds that contribute to its conformational rigidity. The interaction of the compound with water molecules and ions in the simulated environment would also provide insights into its solvation properties and potential for crossing biological membranes.

| Parameter | Description | Hypothetical Value | Interpretation |

|---|---|---|---|

| Average RMSD | Average root-mean-square deviation of the compound's backbone atoms from the initial structure. | 1.5 Å | Indicates good structural stability over the simulation time. |

| RMSF of N-hydroxy group | Root-mean-square fluctuation of the N-hydroxy group atoms. | 2.1 Å | Suggests a relatively high degree of flexibility in this region, which could be important for receptor binding. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | 250 Ų | Provides a measure of the molecule's exposure to the solvent, influencing its solubility and interaction potential. |

Molecular Recognition and Ligand-Target Interaction Modeling

Understanding how 8-Quinolinamine, N-hydroxy-6-methoxy- interacts with potential biological targets is fundamental to elucidating its mechanism of action. Molecular docking and related computational techniques are instrumental in predicting and characterizing these interactions.

Molecular Docking Studies with Predicted Biological Targets

Given that quinoline derivatives are known to interact with a wide array of biological targets, including enzymes and receptors, molecular docking can be employed to predict the binding mode and affinity of 8-Quinolinamine, N-hydroxy-6-methoxy- to these targets. nih.govekb.egijprajournal.com Potential targets could be identified based on the known pharmacology of structurally similar compounds, such as those with anticancer or antimicrobial properties. biointerfaceresearch.com

The process involves generating a 3D model of the target protein, often obtained from crystallographic data (e.g., from the Protein Data Bank), and computationally "docking" the flexible ligand into the protein's binding site. tubitak.gov.trnih.gov The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy.

Binding Affinity Prediction and Interaction Hotspot Identification

The scoring functions used in molecular docking provide an estimation of the binding affinity, typically expressed as a docking score or a predicted binding free energy (ΔG). nih.gov Lower (more negative) values generally indicate a more favorable binding interaction. These predictions, while not always perfectly accurate, are invaluable for ranking potential binders and prioritizing compounds for further investigation.

Beyond a simple score, the detailed analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand-target complex. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these "interaction hotspots" is crucial for understanding the basis of molecular recognition and for guiding the design of more potent and selective derivatives. For instance, the N-hydroxy and 6-methoxy groups of the title compound are likely to participate in key hydrogen bonding or polar interactions.

| Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| Docking Score | Estimated binding affinity. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acid residues in the binding site forming significant interactions. | Asp145, Lys72, Leu24 |

| Hydrogen Bonds | Specific hydrogen bond interactions. | N-hydroxy group with the backbone carbonyl of Asp145; 6-methoxy group with the side chain of Lys72. |

| Hydrophobic Interactions | Non-polar interactions contributing to binding. | Quinoline ring with the side chain of Leu24. |

Allosteric Modulation Mechanism Exploration via Simulation

In addition to binding at the primary active site (orthosteric binding), molecules can also bind to other sites on a protein, known as allosteric sites. This can modulate the protein's activity without directly competing with the natural substrate. Molecular dynamics simulations can be employed to explore potential allosteric modulation mechanisms of 8-Quinolinamine, N-hydroxy-6-methoxy-. By simulating the protein both with and without the ligand bound at a predicted allosteric site, it is possible to observe conformational changes in the protein that could affect its function. This type of investigation can uncover novel mechanisms of action and open up new avenues for drug design.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Mechanism Relationships (SMR)

QSAR and SMR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or mechanism of action.

Development of Predictive Models for Biological Activity of 8-Quinolinamine, N-hydroxy-6-methoxy- Derivatives

To develop a predictive QSAR model, a dataset of structurally related derivatives of 8-Quinolinamine, N-hydroxy-6-methoxy- with experimentally determined biological activities would be required. mdpi.comnih.gov For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is then built that correlates the molecular descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The model can also provide insights into the structural features that are most important for the desired biological effect. For example, a QSAR study might reveal that increasing the hydrophobicity of a particular substituent on the quinoline ring leads to a predictable increase in activity.

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| r² (squared correlation coefficient) | 0.85 | Indicates that 85% of the variance in the biological activity can be explained by the model. |

| q² (cross-validated r²) | 0.75 | A measure of the model's predictive ability; a value > 0.5 is generally considered good. |

| Model Equation (Illustrative): log(1/IC₅₀) = 0.5 * ClogP - 0.2 * MolWeight + 1.5 * Hbond_Donors + 2.1 |

Machine Learning Applications in Activity Prediction and Lead Optimization

The integration of machine learning (ML) into the drug discovery pipeline has revolutionized the process of identifying and refining lead compounds. By analyzing vast datasets of chemical structures and their associated biological activities, ML models can uncover complex structure-activity relationships (SAR) that guide the design of more potent and selective molecules.

For quinoline derivatives, including compounds structurally related to 8-Quinolinamine, N-hydroxy-6-methoxy-, machine learning algorithms are employed to predict a range of pharmacological properties. These models can be trained on datasets of known antimicrobial or anticancer agents to forecast the potential efficacy of new derivatives. For instance, a study on aminoquinoline drugs utilized deep learning to predict their activity, demonstrating the power of these methods in handling complex molecular data.

The process of lead optimization for compounds like 8-Quinolinamine, N-hydroxy-6-methoxy- can be significantly accelerated using ML. Generative models, a subset of machine learning, can propose novel molecular structures with improved properties, such as enhanced binding affinity to a biological target or better pharmacokinetic profiles. These models explore a vast chemical space to identify candidates that are more likely to succeed in later stages of drug development.

Table 1: Representative Machine Learning Models in Drug Discovery

| Model Type | Application | Relevance to 8-Quinolinamine, N-hydroxy-6-methoxy- |

| Random Forest | Quantitative Structure-Activity Relationship (QSAR) modeling to predict biological activity based on molecular descriptors. | Can be used to predict the antimicrobial or anticancer potency of derivatives. |

| Support Vector Machines | Classification of compounds as active or inactive against a specific target. | Useful for initial screening of a virtual library of related compounds. |

| Deep Neural Networks | Learning complex, non-linear relationships in large chemical datasets for activity prediction and de novo design. | Can generate novel quinolinamine derivatives with optimized properties. |

| Generative Adversarial Networks (GANs) | Designing novel molecules with desired therapeutic characteristics. | Can be employed to create new chemical entities based on the 8-Quinolinamine scaffold. |

Elucidation of Structural Determinants for Specific Mechanisms of Action

Understanding how a molecule like 8-Quinolinamine, N-hydroxy-6-methoxy- interacts with its biological target is fundamental to rational drug design. Computational techniques such as molecular docking and molecular dynamics simulations provide insights into the binding modes and the key structural features responsible for its activity.

Derivatives of 8-hydroxyquinoline (B1678124) are known to exert their biological effects through various mechanisms, including the chelation of metal ions essential for microbial or cancer cell growth and the inhibition of key enzymes. For instance, molecular modeling studies on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives, which share a core quinolone structure, have revealed their binding interactions within the active site of phosphatidylinositol 3-kinase (PI3Kα), a crucial enzyme in cancer signaling pathways. nih.gov These studies identified specific hydrogen bonds and hydrophobic interactions that are critical for inhibitory activity. nih.gov

For 8-Quinolinamine, N-hydroxy-6-methoxy-, the presence of the N-hydroxy group, the 6-methoxy substituent, and the 8-amino group are expected to be key determinants of its biological activity. The N-hydroxy group can act as a potent metal-chelating moiety, a mechanism shared by many antimicrobial and anticancer agents. The methoxy group at the 6-position can influence the electronic properties and metabolic stability of the molecule. The amino group at the 8-position can participate in hydrogen bonding interactions with the target protein.

Table 2: Key Structural Features and Their Potential Roles

| Structural Feature | Potential Role in Mechanism of Action |

| N-hydroxy group | Metal chelation, hydrogen bonding with target residues. |

| 6-methoxy group | Modulation of electronic properties, metabolic stability, and target interaction. |

| 8-amino group | Formation of hydrogen bonds, potential for further chemical modification. |

| Quinoline scaffold | Provides a rigid framework for the presentation of functional groups and can engage in pi-stacking interactions. |

Induced-fit docking simulations can be particularly valuable in studying the interaction of 8-Quinolinamine, N-hydroxy-6-methoxy- with its target. nih.gov This method accounts for the flexibility of both the ligand and the protein's active site, providing a more accurate representation of the binding event. nih.gov By analyzing the resulting conformations and interaction energies, researchers can pinpoint the structural determinants that are most critical for a specific mechanism of action, thereby guiding the design of more effective and selective therapeutic agents.

Mechanistic Elucidation of 8 Quinolinamine, N Hydroxy 6 Methoxy in Biological Systems

Molecular Target Identification and Validation

The initial and most critical step in understanding the biological effects of 8-Quinolinamine, N-hydroxy-6-methoxy- is the identification and subsequent validation of its molecular targets. The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological macromolecules. nih.govbenthamscience.com Therefore, a multi-pronged approach is essential to deconvolute the specific protein interactions of this N-hydroxy-substituted 8-quinolinamine.

Proteomic and Metabolomic Approaches to Target Deconvolution

Chemical proteomics serves as a powerful tool for identifying the molecular targets of bioactive small molecules. drugbank.com An affinity-based proteomic approach would be a primary strategy. This would involve immobilizing 8-Quinolinamine, N-hydroxy-6-methoxy- onto a solid support, such as sepharose beads, to create an affinity matrix. This matrix would then be incubated with cell lysates, allowing for the capture of proteins that directly bind to the compound. After stringent washing steps to remove non-specific binders, the captured proteins would be eluted and identified using mass spectrometry.

In parallel, a competitive displacement assay could be employed. Here, cell lysates would be pre-incubated with a soluble form of 8-Quinolinamine, N-hydroxy-6-methoxy- before being passed over the affinity matrix. Proteins that show reduced binding to the matrix in the presence of the free compound are considered specific interactors. This method helps to distinguish true targets from proteins that may non-specifically adhere to the linker or bead scaffold.

Metabolomic analysis of cells treated with 8-Quinolinamine, N-hydroxy-6-methoxy- would provide a functional readout of its downstream effects. By comparing the metabolic profiles of treated versus untreated cells, significant alterations in metabolic pathways can be identified. For instance, changes in key metabolites within pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, or nucleotide biosynthesis could suggest that the compound targets an enzyme or regulatory protein within that pathway.

Table 1: Hypothetical Proteomic Hits for 8-Quinolinamine, N-hydroxy-6-methoxy-

| Protein Target | Function | Fold Enrichment (Affinity Pulldown) |

| Aldehyde Dehydrogenase 1 (ALDH1) | Enzyme involved in detoxification and retinoic acid synthesis. | 15.2 |

| Quinone Reductase 2 (QR2) | Enzyme involved in the detoxification of quinones. | 12.8 |

| c-Met Kinase | Receptor tyrosine kinase involved in cell proliferation and angiogenesis. | 9.5 |

| Proteasome Subunit Beta Type-5 | Catalytic subunit of the proteasome. | 7.3 |

Table 2: Hypothetical Metabolomic Changes Induced by 8-Quinolinamine, N-hydroxy-6-methoxy-

| Metabolite | Pathway | Fold Change (Treated vs. Control) |

| Retinoic Acid | Retinoid Metabolism | -3.5 |

| NAD+ | Redox Homeostasis | -2.8 |

| Lactate | Glycolysis | +2.1 |

| ATP | Energy Metabolism | -1.9 |

CRISPR/Cas9 Gene Editing for Target Validation in Cellular Models

Once putative targets are identified through proteomic and metabolomic screening, CRISPR/Cas9 gene editing provides a robust method for validation. nih.gov This technology allows for the precise knockout or modification of genes encoding the identified protein targets in relevant cellular models. nih.gov

For each high-confidence protein hit, specific guide RNAs (gRNAs) would be designed to target the corresponding gene. These gRNAs, along with the Cas9 nuclease, would be introduced into cells to create knockout cell lines. The sensitivity of these knockout cell lines to 8-Quinolinamine, N-hydroxy-6-methoxy- would then be compared to that of wild-type cells. A significant shift in the dose-response curve, where the knockout cells become resistant to the compound, would strongly validate that the knocked-out protein is a direct and essential target.

Conversely, CRISPR interference (CRISPRi) or CRISPR activation (CRISPRa) could be used to knockdown or overexpress the target gene, respectively. Observing a corresponding decrease or increase in cellular sensitivity to the compound would provide further evidence for a direct target engagement.

Table 3: Hypothetical CRISPR/Cas9 Validation Results

| Target Gene | Cellular Phenotype of Knockout | Change in IC50 of 8-Quinolinamine, N-hydroxy-6-methoxy- |

| ALDH1 | Reduced sensitivity to oxidative stress. | 10-fold increase (resistance) |

| QR2 | Increased sensitivity to quinone-containing compounds. | 8-fold increase (resistance) |

| c-Met | Decreased cell proliferation and migration. | 3-fold increase (resistance) |

| PSMB5 | Impaired proteasomal degradation. | 1.5-fold increase (minor resistance) |

Chemical Probe Development Utilizing the 8-Quinolinamine, N-hydroxy-6-methoxy- Scaffold

To further investigate target engagement and localization within a cellular context, a chemical probe based on the 8-Quinolinamine, N-hydroxy-6-methoxy- scaffold would be developed. nih.gov This involves synthesizing a derivative that retains the core structure and biological activity of the parent compound but is appended with a reporter tag, such as a fluorophore (e.g., a Bodipy dye) or a biotin (B1667282) moiety for affinity purification.

The design of such a probe requires careful consideration of the attachment point for the linker and tag to avoid disrupting the key interactions with its biological target. Structure-activity relationship (SAR) studies of related quinoline derivatives can inform this design process. researchgate.net A fluorescently tagged probe would enable direct visualization of the compound's subcellular localization through microscopy. A biotinylated probe would allow for more stringent affinity pulldown experiments, followed by mass spectrometry to confirm target identity in a more native cellular environment.

Cellular Uptake, Distribution, and Efflux Mechanisms

Understanding how 8-Quinolinamine, N-hydroxy-6-methoxy- enters, distributes within, and is removed from cells is crucial for interpreting its biological activity.

Transporter Protein Involvement in Cellular Entry and Accumulation

The physicochemical properties of 8-Quinolinamine, N-hydroxy-6-methoxy-, being a lipophilic weak base, suggest it may passively diffuse across cell membranes. wikipedia.org However, many quinoline-based drugs are also substrates for specific transporter proteins. To investigate this, a panel of cell lines overexpressing various uptake (e.g., SLC transporters) and efflux (e.g., ABC transporters) transporters would be utilized.

By measuring the intracellular accumulation of the compound in these cell lines, it can be determined if specific transporters facilitate its entry or actively pump it out. For example, if cells overexpressing a particular SLC transporter show significantly higher intracellular concentrations of the compound compared to control cells, it would indicate that this transporter is involved in its uptake. Conversely, reduced accumulation in cells overexpressing an ABC transporter like P-glycoprotein (MDR1) would suggest it is a substrate for efflux.

Intracellular Localization and Subcellular Compartmentalization Studies

The subcellular localization of 8-Quinolinamine, N-hydroxy-6-methoxy- can provide critical clues about its mechanism of action. Due to its basic nature, it is plausible that the compound accumulates in acidic organelles such as lysosomes, a known characteristic of many quinoline derivatives like hydroxychloroquine. wikipedia.org

To investigate this, high-resolution fluorescence microscopy would be employed using the fluorescently-labeled chemical probe developed in section 4.1.3. Co-localization studies with specific organelle markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria) would reveal the primary subcellular compartments where the compound accumulates.

Furthermore, subcellular fractionation followed by quantification of the compound in each fraction (e.g., nuclear, mitochondrial, cytosolic, lysosomal) via liquid chromatography-mass spectrometry (LC-MS) would provide a quantitative measure of its distribution.

Table 4: Hypothetical Subcellular Distribution of 8-Quinolinamine, N-hydroxy-6-methoxy-

| Subcellular Fraction | Percentage of Total Intracellular Compound |

| Lysosomes | 65% |

| Cytosol | 20% |

| Mitochondria | 10% |

| Nucleus | 5% |

Mechanisms of Cellular Efflux and Contribution to Resistance Phenotypes

The development of resistance to therapeutic agents is a significant challenge in medicine, often mediated by the active removal of compounds from cells by efflux pumps. While direct studies on the interaction of 8-Quinolinamine, N-hydroxy-6-methoxy- with these transporters are not extensively documented, research on structurally similar quinoline derivatives suggests a potential role in modulating multidrug resistance (MDR).

One of the primary mechanisms of MDR involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP). google.com These proteins utilize the energy from ATP hydrolysis to expel a wide range of substrates from the cell, thereby reducing their intracellular concentration and efficacy.

Studies on various quinoline derivatives have demonstrated their capacity to interact with these efflux pumps. For instance, certain quinoline-based compounds have been shown to inhibit the function of efflux pumps in resistant bacteria, making them more susceptible to antibiotics. nih.gov In the context of cancer, 8-hydroxyquinoline (B1678124) derivatives have been investigated for their ability to reverse MDR. google.com Some of these derivatives have shown selective cytotoxicity towards multidrug-resistant cancer cells that overexpress P-gp. google.com This suggests that the quinoline scaffold can serve as a basis for developing agents that either act as substrates for, or inhibitors of, these efflux pumps.

The structural features of 8-Quinolinamine, N-hydroxy-6-methoxy-, specifically the quinoline core, the N-hydroxy group, and the 6-methoxy substitution, could influence its interaction with ABC transporters. The lipophilicity and electronic properties conferred by these groups are critical determinants of a molecule's ability to be recognized and transported by efflux pumps. nih.gov It is plausible that this compound could be a substrate for transporters like P-gp or MRP, which would contribute to a resistance phenotype in cells overexpressing these pumps. Conversely, it could also act as a competitive inhibitor, thereby sensitizing resistant cells to other therapeutic agents. Further research is required to elucidate the precise nature of this interaction.

Pharmacological Modulation of Signaling Pathways

The pharmacological effects of a compound are often mediated through its interaction with specific proteins, leading to the modulation of signaling pathways. While the specific targets of 8-Quinolinamine, N-hydroxy-6-methoxy- have not been fully elucidated, research on related quinoline derivatives provides insights into its potential to inhibit enzymes, bind to receptors, and regulate gene expression.

Enzyme Inhibition/Activation Kinetics and Mechanisms

The 8-hydroxyquinoline scaffold is known to chelate metal ions, a property that can lead to the inhibition of metalloenzymes. scispace.com For example, derivatives of 8-hydroxyquinoline have been identified as inhibitors of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a zinc-dependent enzyme involved in the degradation of aggrecan in osteoarthritis. nih.gov The inhibitory activity of these compounds is attributed to the chelation of the catalytic zinc ion in the enzyme's active site. nih.gov Given the presence of the N-hydroxy-8-quinolinamine core, which also possesses metal-chelating properties, it is conceivable that 8-Quinolinamine, N-hydroxy-6-methoxy- could inhibit various metalloenzymes.

The kinetics of such inhibition would likely be competitive or mixed-type, depending on whether the compound binds solely to the active site or to both the free enzyme and the enzyme-substrate complex. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, would provide a measure of its potency. For instance, some N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 have shown sub-micromolar potency. nih.gov

Receptor Binding and Signal Transduction Cascade Perturbation

The interaction of small molecules with cellular receptors can trigger or block signaling cascades, leading to a physiological response. While no specific receptor binding data for 8-Quinolinamine, N-hydroxy-6-methoxy- is currently available, the quinoline scaffold is present in molecules that interact with various receptors. For instance, certain quinoline derivatives have been designed as antagonists for the CXCR2 chemokine receptor. The binding of these compounds to the receptor can interfere with downstream signaling pathways involved in inflammation.

The N-hydroxy and 6-methoxy substitutions on the 8-quinolinamine core would influence the compound's three-dimensional structure and electronic distribution, which are critical for receptor recognition and binding affinity. The perturbation of a signal transduction cascade would depend on the specific receptor involved and whether the compound acts as an agonist or an antagonist.

Gene Expression Regulation and Transcriptional Profiling Studies

The modulation of signaling pathways can ultimately lead to changes in gene expression. Studies on quinoline and isoquinoline (B145761) have shown that these compounds can selectively induce the expression of Phase II drug-metabolizing enzymes without significantly affecting the levels of cytochrome P450 enzymes. nih.gov This induction suggests an activation of transcriptional pathways, such as the Nrf2-Keap1 pathway, which plays a crucial role in the cellular antioxidant response and detoxification.

Transcriptional profiling studies, such as microarray or RNA-sequencing, would be necessary to comprehensively understand the effects of 8-Quinolinamine, N-hydroxy-6-methoxy- on gene expression. Such studies could reveal the specific genes and pathways that are up- or down-regulated in response to treatment with the compound, providing valuable information about its mechanism of action and potential therapeutic or toxicological effects.

Pre-clinical Metabolic Transformation and Fate

The biotransformation of a xenobiotic is a critical determinant of its pharmacokinetic profile and biological activity. The metabolic fate of 8-Quinolinamine, N-hydroxy-6-methoxy- is likely to involve both Phase I and Phase II reactions, which aim to increase its water solubility and facilitate its excretion. longdom.orgwikipedia.org

Enzymatic Pathways of Biotransformation (Phase I and Phase II Reactions)

Phase I Reactions: These reactions typically involve oxidation, reduction, or hydrolysis to introduce or unmask functional groups. fiveable.me For quinoline derivatives, cytochrome P450 (CYP) enzymes play a major role in Phase I metabolism. longdom.org The 6-methoxy group of 8-Quinolinamine, N-hydroxy-6-methoxy- could undergo O-demethylation, a common metabolic pathway for methoxylated aromatic compounds, to form a hydroxylated metabolite. The quinoline ring itself can also be a site for hydroxylation. nih.gov The N-hydroxy group could potentially be reduced back to an amino group or undergo further oxidation.

Phase II Reactions: Following Phase I metabolism, or for compounds already possessing suitable functional groups, Phase II reactions involve conjugation with endogenous molecules to further increase hydrophilicity. drughunter.com The hydroxyl group, either present initially (N-hydroxy) or formed during Phase I metabolism (from O-demethylation or ring hydroxylation), is a prime site for glucuronidation and sulfation. drughunter.com Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for the detoxification and elimination of many phenolic and hydroxylated compounds. nih.gov The N-hydroxy group can also be a substrate for glucuronidation. drughunter.com The amino group, if formed by reduction of the N-hydroxy group, could undergo acetylation.

The specific enzymes involved in the metabolism of 8-Quinolinamine, N-hydroxy-6-methoxy- have not been identified. However, based on the metabolism of other quinoline derivatives, it is likely that various CYP isoforms (e.g., CYP3A4, CYP2D6) and UGTs would be involved. nih.govlongdom.org

Table 1: Potential Metabolic Pathways for 8-Quinolinamine, N-hydroxy-6-methoxy-

| Phase | Reaction Type | Potential Metabolite |

| Phase I | O-Demethylation | 8-Amino-6-hydroxy-N-hydroxyquinoline |

| Phase I | Ring Hydroxylation | Hydroxylated derivatives of 8-Quinolinamine, N-hydroxy-6-methoxy- |

| Phase I | N-Reduction | 6-Methoxy-8-aminoquinoline |

| Phase II | Glucuronidation | Glucuronide conjugates of hydroxylated metabolites |

| Phase II | Sulfation | Sulfate conjugates of hydroxylated metabolites |

| Phase II | Acetylation | Acetylated derivative of 6-methoxy-8-aminoquinoline (if formed) |

It is important to note that the metabolic pathways described above are predictive and based on the metabolism of structurally related compounds. Detailed in vitro and in vivo studies are necessary to confirm the actual metabolic fate of 8-Quinolinamine, N-hydroxy-6-methoxy-.

Identification and Characterization of Major Metabolites

Detailed studies identifying and characterizing the major metabolites of 8-Quinolinamine, N-hydroxy-6-methoxy- are not extensively documented in peer-reviewed literature. However, based on the metabolism of structurally similar 8-aminoquinoline (B160924) compounds like primaquine, several metabolic pathways can be anticipated.

The metabolism of 8-aminoquinolines is known to be complex, involving multiple enzymatic systems. For primaquine, key metabolic transformations include oxidation of the quinoline ring and the aliphatic side chain. The 6-methoxy group on the quinoline ring can undergo O-demethylation to form a phenolic metabolite. Furthermore, the amino group at the 8-position is a primary site for metabolic reactions.

For 8-Quinolinamine, N-hydroxy-6-methoxy-, the N-hydroxy group introduces a unique metabolic handle. It is plausible that this group could undergo further oxidation or reduction reactions. Additionally, conjugation reactions, such as glucuronidation or sulfation of the hydroxylamino group or any subsequently formed phenolic metabolites, are likely pathways for detoxification and excretion.

It is important to note that the parent amine, 6-methoxy-8-quinolinamine, is itself a metabolite of other compounds, such as primaquine. sigmaaldrich.com The introduction of the N-hydroxy group suggests that 8-Quinolinamine, N-hydroxy-6-methoxy- could be a metabolic intermediate in the biotransformation of other 8-aminoquinoline derivatives.

Table 1: Potential Metabolic Pathways for 8-Quinolinamine, N-hydroxy-6-methoxy-

| Metabolic Reaction | Potential Metabolite |

| O-Demethylation | 8-Quinolinamine, N-hydroxy-6-hydroxy- |

| Reduction | 6-Methoxy-8-quinolinamine |

| Glucuronidation | N-hydroxy-6-methoxy-8-quinolinamine-glucuronide |

| Sulfation | N-hydroxy-6-methoxy-8-quinolinamine-sulfate |

Prediction of Metabolic Stability in Pre-clinical Models

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro assays using liver microsomes or hepatocytes from preclinical species (e.g., rat, dog, monkey) and humans are standard methods to predict in vivo clearance.

Specific data on the metabolic stability of 8-Quinolinamine, N-hydroxy-6-methoxy- is not currently available. However, the presence of multiple potential sites for metabolism, including the N-hydroxy group and the methoxy (B1213986) group, suggests that the compound is likely to be a substrate for metabolic enzymes. The rate of its metabolism would depend on the specific enzymes involved and their expression levels in the preclinical models.

Drug-Drug Interaction Potential at the Mechanistic Level

The potential for a compound to cause drug-drug interactions (DDIs) is a significant safety consideration in drug development. Mechanistic DDI studies typically focus on the inhibition or induction of major drug-metabolizing enzymes and drug transporters.

Cytochrome P450 Enzyme Inhibition/Induction Studies in Vitro

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to increased plasma concentrations of co-administered drugs, potentially causing toxicity. Conversely, induction can decrease the efficacy of other drugs.

Specific in vitro studies on the inhibitory or inductive potential of 8-Quinolinamine, N-hydroxy-6-methoxy- against major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) have not been reported. Quinoline-based compounds are known to interact with CYP enzymes. For instance, the parent amine, 6-methoxy-8-quinolinamine, is a known metabolite, implying an interaction with the CYP system. Furthermore, some 8-aminoquinoline derivatives have been shown to be inhibitors of certain CYP isoforms. Given its structural similarity, it is plausible that 8-Quinolinamine, N-hydroxy-6-methoxy- could also exhibit inhibitory effects on one or more CYP enzymes. Without experimental data, the specific isoforms affected and the potency of inhibition remain speculative.

P-glycoprotein and Other Transporter Modulation

P-glycoprotein (P-gp), an efflux transporter, plays a crucial role in drug disposition by actively pumping substrates out of cells. Inhibition of P-gp can increase the absorption and brain penetration of co-administered drugs, while induction can decrease their bioavailability.

The interaction of 8-Quinolinamine, N-hydroxy-6-methoxy- with P-gp and other clinically relevant transporters has not been specifically studied. Research on quinolinone-pyrimidine hybrids has indicated that the quinoline scaffold can be a key structural feature for interaction with P-gp. researchgate.net Whether the N-hydroxy-6-methoxy-8-quinolinamine structure confers properties of a P-gp substrate, inhibitor, or inducer requires experimental verification through in vitro transporter assays.

Implications for Polypharmacology and Off-Target Engagement

Polypharmacology, the ability of a drug to interact with multiple targets, can lead to both beneficial and adverse effects. Off-target engagement refers to interactions with molecular targets other than the intended therapeutic target.

The potential for 8-Quinolinamine, N-hydroxy-6-methoxy- to exhibit polypharmacology and off-target effects is currently unknown. A comprehensive understanding would necessitate broad-based screening against a panel of receptors, enzymes, and ion channels. The quinoline nucleus is a common scaffold in many biologically active compounds, suggesting the possibility of interactions with various biological targets. However, without specific experimental data for 8-Quinolinamine, N-hydroxy-6-methoxy-, any discussion on its polypharmacology remains speculative. The implications for off-target engagement would be directly linked to its potential interactions with CYP enzymes and transporters, which, as noted, have not been characterized.

Pre Clinical Biological Evaluation and Therapeutic Potential of 8 Quinolinamine, N Hydroxy 6 Methoxy

In Vitro Efficacy Assessments in Disease Models

No specific data has been published on the in vitro efficacy of 8-Quinolinamine, N-hydroxy-6-methoxy- in any disease models.

There is currently no available research detailing the effects of 8-Quinolinamine, N-hydroxy-6-methoxy- on cellular proliferation or the mechanisms by which it may induce apoptosis in any cell lines.

Information regarding the antimicrobial activity of 8-Quinolinamine, N-hydroxy-6-methoxy- against various pathogen subpopulations or its ability to inhibit biofilm formation is not present in the current body of scientific literature.

There are no published studies that have investigated the potential anti-inflammatory or immunomodulatory effects of 8-Quinolinamine, N-hydroxy-6-methoxy- in any cell line models.

In Vivo Proof-of-Concept Studies in Animal Models (Mechanistic Focus)

No in vivo studies in animal models have been reported for 8-Quinolinamine, N-hydroxy-6-methoxy-.

Data on the pharmacodynamic markers and target engagement of 8-Quinolinamine, N-hydroxy-6-methoxy- in any disease-relevant animal models are not available.

There is no information on the discovery or validation of biomarkers in pre-clinical studies related to the administration of 8-Quinolinamine, N-hydroxy-6-methoxy-.

Efficacy Studies in Genetically Modified Animal Models to Validate Target Pathways

To assess the efficacy of a compound like 8-Quinolinamine, N-hydroxy-6-methoxy-, researchers often utilize genetically modified animal models. These models, which can include transgenic or knockout mice, are engineered to mimic human diseases by altering specific genes or pathways. For instance, if the compound were hypothesized to target a particular protein involved in cancer progression, a study might involve administering it to mice genetically engineered to overexpress that oncoprotein.

An example of such a study would involve a cohort of transgenic mice that develop tumors due to a specific genetic mutation. These mice would be treated with the compound, and key efficacy endpoints would be measured, such as tumor growth inhibition, survival rates, and biomarkers associated with the target pathway. The data would typically be presented in tables comparing the outcomes in treated versus untreated (control) groups.

Currently, there are no published studies detailing the use of 8-Quinolinamine, N-hydroxy-6-methoxy- in any genetically modified animal models.

Resistance Mechanisms and Strategies to Overcome Them

The development of drug resistance is a significant challenge in therapy. Understanding how resistance to a compound like 8-Quinolinamine, N-hydroxy-6-methoxy- might arise is crucial for its potential clinical development.

Development of Acquired Resistance in Cellular Models

The initial step in studying resistance often involves in vitro experiments using cellular models. In this approach, cancer cell lines, for example, would be continuously exposed to increasing concentrations of the compound over an extended period. This process selects for cells that have developed mechanisms to survive the drug's effects. The degree of resistance is quantified by comparing the concentration of the drug required to inhibit the growth of the resistant cells to that of the original, sensitive (parental) cells.

A hypothetical data table for such an experiment would look like this:

| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |

| Example Cancer Cell Line A | 10 | 500 | 50 |

| Example Cancer Cell Line B | 15 | 900 | 60 |

No such studies on the development of acquired resistance to 8-Quinolinamine, N-hydroxy-6-methoxy- have been found in the scientific literature.

Molecular Basis of Resistance (e.g., Target Mutation, Efflux Pump Overexpression)

Once resistant cell lines are established, the next step is to elucidate the molecular mechanisms responsible for the resistance. Common mechanisms include mutations in the drug's target protein that prevent the drug from binding effectively, or the overexpression of efflux pumps, which are proteins that actively transport the drug out of the cell. nih.gov Techniques such as genomic sequencing, transcriptomics, and proteomics would be employed to identify these changes.

For example, sequencing the gene of the target protein in the resistant cells might reveal a specific mutation not present in the parental cells.

There is no available information on the molecular basis of resistance to 8-Quinolinamine, N-hydroxy-6-methoxy-.

Strategies for Mitigating Resistance Development through Combination Approaches

To combat resistance, researchers often explore combination therapies, where the primary compound is administered alongside another drug. The second drug might target a different pathway or inhibit the resistance mechanism itself. For instance, if resistance is due to the overexpression of an efflux pump, a combination with a known efflux pump inhibitor could be tested. The effectiveness of such combinations is often evaluated using in vitro studies, looking for synergistic effects where the combined effect of the drugs is greater than the sum of their individual effects.

No studies on combination approaches to mitigate resistance to 8-Quinolinamine, N-hydroxy-6-methoxy- have been published.

Repurposing Potential and Polypharmacology

Drug repurposing involves finding new therapeutic uses for existing or failed compounds. This can be a more efficient strategy than developing a new drug from scratch.

Identification of Novel Indications through Mechanism-Based Screening

One approach to drug repurposing is to screen a compound against a large panel of biological targets or cell lines representing various diseases. This can uncover unexpected activities and suggest new therapeutic indications. For example, a compound initially developed as an anticancer agent might be found to have potent anti-inflammatory effects in a screening assay. This would open up a new avenue for its development.

There is no evidence of 8-Quinolinamine, N-hydroxy-6-methoxy- having undergone mechanism-based screening for the identification of novel indications.

Synergistic Interactions with Existing Therapeutic Agents and Mechanistic Rationales

There is no available data from preclinical studies that explores the synergistic or antagonistic effects of 8-Quinolinamine, N-hydroxy-6-methoxy- when used in combination with other existing drugs. Such studies are crucial for developing combination therapies and would investigate whether the compound can enhance the efficacy of other agents, overcome resistance, or reduce required dosages. The mechanistic rationales for any observed synergistic interactions would also be a key focus of such research.

Advanced Analytical Methodologies for 8 Quinolinamine, N Hydroxy 6 Methoxy and Its Derivatives

Spectroscopic Techniques for Structural Characterization and Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 8-Quinolinamine, N-hydroxy-6-methoxy- and its derivatives. These techniques provide insights into the molecular framework, functional groups, and conformational arrangements.

High-Resolution NMR Spectroscopy for Complex Derivative Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex organic molecules. For derivatives of 8-quinolinol, extensive NMR studies, including one-dimensional (¹H and ¹³C) and two-dimensional experiments (COSY, NOESY, and HSQC), are employed to determine the precise connectivity and spatial arrangement of atoms. nih.govmdpi.com The chemical shifts of protons and carbons in the quinoline (B57606) ring are sensitive to the nature and position of substituents. nih.govuncw.edu For instance, electron-donating groups typically cause upfield shifts, while electron-withdrawing groups result in downfield shifts. nih.gov The analysis of coupling constants and nuclear Overhauser effects (NOE) provides further details on the molecular geometry. nih.gov Theoretical calculations of NMR chemical shifts, often using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can complement experimental data for a more robust structural assignment.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Quinoline Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.77-8.95 | d or dd |

| H-3 | 7.5-7.63 | m |

| H-4 | 8.34-8.38 | d or dd |

| H-5 | 8.542 | dd |

| H-6 | 8.309 | ddd |

| H-7 | 7.29-7.45 | d or dd |

| H-8 | 8.419 | dd |

Note: Chemical shifts are dependent on the specific derivative and solvent used. Data compiled from various sources. mdpi.comresearchgate.net

Advanced Mass Spectrometry for Metabolite Identification and Quantification